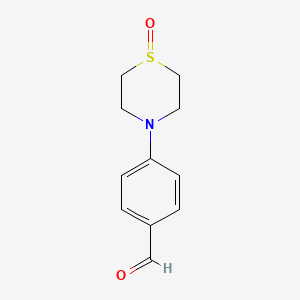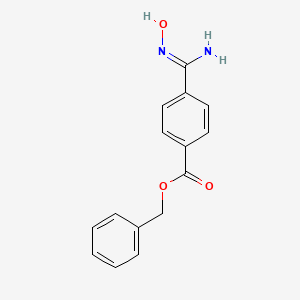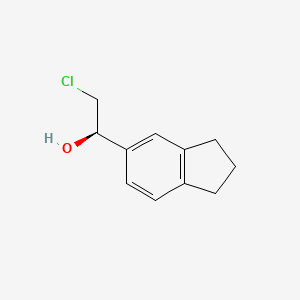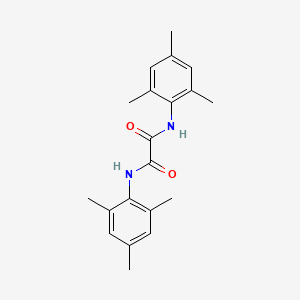
Tert-butyl 4-((5-bromopyridin-2-yl)sulfonyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-((5-bromopyridin-2-yl)sulfonyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H21BrN2O4S It is characterized by the presence of a piperidine ring, a bromopyridine moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((5-bromopyridin-2-yl)sulfonyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the bromopyridine moiety and the sulfonyl group. The reaction conditions often include the use of specific reagents and catalysts to facilitate the desired transformations. For example, the synthesis may involve the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which is then reacted with 5-bromopyridine-2-sulfonyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((5-bromopyridin-2-yl)sulfonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of specific atoms within the molecule.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Tert-butyl 4-((5-bromopyridin-2-yl)sulfonyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-((5-bromopyridin-2-yl)sulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can participate in binding interactions with proteins or enzymes, while the sulfonyl group can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate: Similar in structure but with an oxygen atom instead of a sulfonyl group.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Contains a pyrazole ring and a boron moiety.
Uniqueness
Tert-butyl 4-((5-bromopyridin-2-yl)sulfonyl)piperidine-1-carboxylate is unique due to the presence of both the bromopyridine and sulfonyl groups, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring selective interactions and transformations.
Properties
Molecular Formula |
C15H21BrN2O4S |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
tert-butyl 4-(5-bromopyridin-2-yl)sulfonylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O4S/c1-15(2,3)22-14(19)18-8-6-12(7-9-18)23(20,21)13-5-4-11(16)10-17-13/h4-5,10,12H,6-9H2,1-3H3 |
InChI Key |
VWONBFATQUZCEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



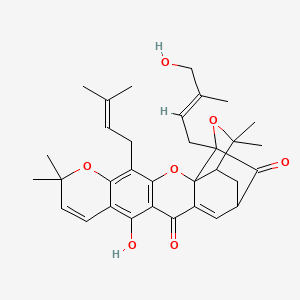

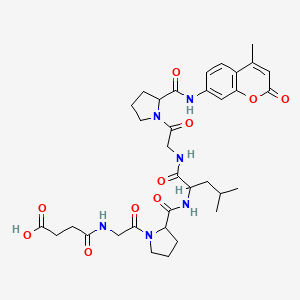


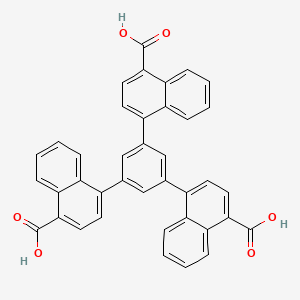
![(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B12102410.png)
